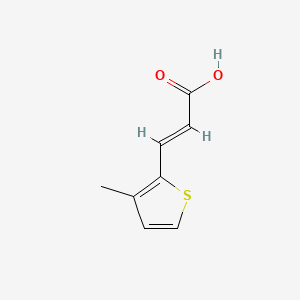![molecular formula C20H19NO3 B1226133 (2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B1226133.png)
(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-3-one is a complex organic compound belonging to the benzofuran family. . This particular compound features a benzofuran core with various functional groups, making it a subject of interest for researchers in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-3-one typically involves multiple steps, starting from readily available starting materials. One common method involves the formation of the benzofuran core through an intramolecular Friedel–Crafts reaction . This reaction is catalyzed by phosphoric acid and exhibits good functional group tolerance.
Industrial Production Methods
Industrial production of benzofuran derivatives often employs scalable and efficient synthetic routes. The use of metal-free catalysis and high-yield reactions is preferred to ensure cost-effectiveness and environmental sustainability .
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzofuranone derivatives.
Reduction: Formation of fully saturated benzofuran derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms .
Biology
In biological research, benzofuran derivatives are studied for their potential as therapeutic agents. They exhibit a range of biological activities, including anti-tumor, antibacterial, and antiviral properties .
Medicine
In medicine, (2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-3-one is investigated for its potential use in drug development. Its ability to interact with various biological targets makes it a promising candidate for new drug therapies .
Industry
In the industrial sector, benzofuran derivatives are used in the production of dyes, fragrances, and other specialty chemicals. Their unique chemical properties make them valuable in various applications .
Mecanismo De Acción
The mechanism of action of (2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Benzothiophene derivatives: Similar in structure but contain a sulfur atom instead of oxygen.
Coumarin derivatives: Contain a benzopyrone core, similar to benzofuran but with different functional groups.
Uniqueness
(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-3-one is unique due to its specific functional groups and configuration. The presence of the dimethylamino and phenylallylidene groups provides distinct chemical and biological properties, setting it apart from other benzofuran derivatives .
Propiedades
Fórmula molecular |
C20H19NO3 |
|---|---|
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C20H19NO3/c1-21(2)13-16-17(22)12-11-15-19(23)18(24-20(15)16)10-6-9-14-7-4-3-5-8-14/h3-12,22H,13H2,1-2H3/b9-6+,18-10- |
Clave InChI |
AJSXKTMPEQNQES-CVCOPPNTSA-N |
SMILES isomérico |
CN(C)CC1=C(C=CC2=C1O/C(=C\C=C\C3=CC=CC=C3)/C2=O)O |
SMILES canónico |
CN(C)CC1=C(C=CC2=C1OC(=CC=CC3=CC=CC=C3)C2=O)O |
Solubilidad |
46.8 [ug/mL] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-methyl-2-oxo-1-benzopyran-7-yl)oxy]-N-(2-pyridinylmethyl)acetamide](/img/structure/B1226053.png)
![3-[(4-Chlorophenyl)thio]-1-[4-(4-hydroxyphenyl)-1-piperazinyl]-1-propanone](/img/structure/B1226054.png)
![2-[[(4-Ethyl-5-phenyl-1,2,4-triazol-3-yl)thio]methyl]-1,3-benzothiazole](/img/structure/B1226055.png)

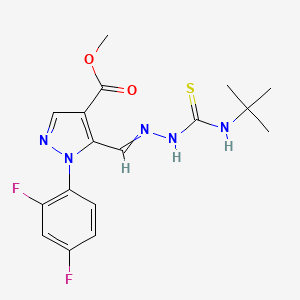
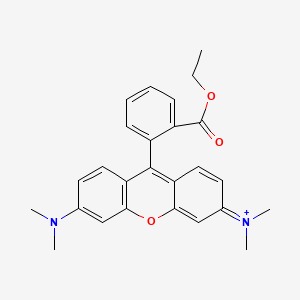
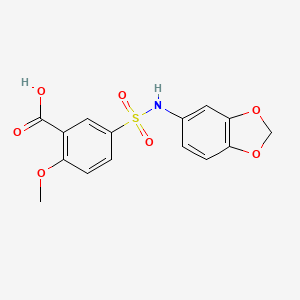

![2-Cyano-3-(1-{[(furan-2-ylmethyl)-carbamoyl]-methyl}-1H-indol-3-yl)-N-m-tolyl-acrylamide](/img/structure/B1226064.png)
![N-[[[[4-[(2-methyl-1-oxopropyl)amino]phenyl]-oxomethyl]hydrazo]-sulfanylidenemethyl]-2-thiophenecarboxamide](/img/structure/B1226068.png)
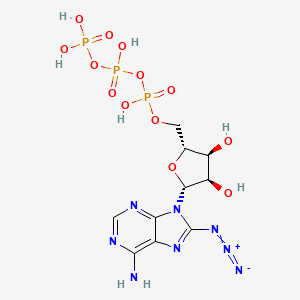
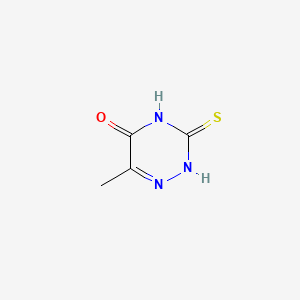
![1-(3,4-Dimethylphenyl)-2-[[5-[[2-(4-ethoxyanilino)-4-thiazolyl]methyl]-1,3,4-oxadiazol-2-yl]thio]ethanone](/img/structure/B1226074.png)
